Boc-Orn(N)-OH

Description

Structure

3D Structure

Properties

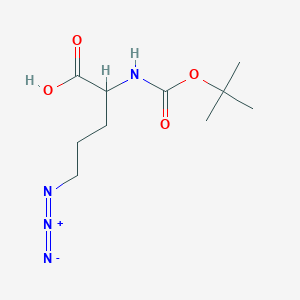

IUPAC Name |

5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKWPJYNWXEPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Science

An In-Depth Technical Guide to the Application of Boc-Orn-OH in Biochemical Research and Drug Development

In the landscape of modern drug discovery and biochemical research, peptides represent a rapidly expanding class of therapeutics and molecular probes. Their high specificity and reduced systemic toxicity offer significant advantages over traditional small-molecule drugs.[1] A key strategy in harnessing the full potential of peptides lies in the incorporation of non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code.[2][3] One such pivotal building block is ornithine, a non-canonical amino acid that serves as a versatile scaffold for introducing unique structural and functional properties into peptide chains.[4][5] This guide provides a comprehensive technical overview of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH), a foundational derivative of ornithine, and its advanced, orthogonally protected counterparts. We will explore its core applications in peptide synthesis, the rationale behind its use, and the experimental methodologies that underpin its successful incorporation into novel peptide-based molecules.

The Imperative of Protecting Groups in Peptide Synthesis: The Role of the Boc Group

The synthesis of a peptide with a defined sequence necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions, such as polymerization or incorrect amide bond formation.[6][7] The α-amino group of an incoming amino acid is temporarily blocked by a protecting group, allowing its carboxyl group to be selectively activated and coupled to the free N-terminus of the growing peptide chain.[6] The tert-Butoxycarbonyl (Boc) group is a widely used α-amino protecting group, particularly in a strategy known as Boc solid-phase peptide synthesis (SPPS).[8][9]

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate.[10] Its key advantage lies in its stability under neutral or basic conditions, while being readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[8][10] This acid lability allows for the selective deprotection of the α-amino group at each step of peptide elongation.[11]

Nα-Boc-L-Ornithine (Boc-Orn-OH): A Foundational Building Block

Boc-Orn-OH is the derivative of L-ornithine where the α-amino group is protected by a Boc group, leaving the δ-amino group on the side chain and the α-carboxyl group free for subsequent reactions.

Physicochemical Properties

| Property | Value |

| Chemical Name | Nα-tert-Butoxycarbonyl-L-ornithine |

| Synonyms | N2-Boc-L-ornithine, Boc-L-Orn-OH |

| CAS Number | 21887-64-9 |

| Molecular Formula | C10H20N2O4 |

| Molecular Weight | 232.28 g/mol |

| Appearance | White to off-white powder |

| Optical Activity | [α]/D +24.0±2.0°, c = 1 in methanol |

Data sourced from Sigma-Aldrich.[9]

Core Applications of Boc-Orn-OH

The primary application of Boc-Orn-OH is as a precursor in the synthesis of more complex, side-chain protected ornithine derivatives required for SPPS.[12] While Boc-Orn-OH itself can be used in solution-phase synthesis, its direct application in SPPS is limited because the free δ-amino group on the side chain would lead to undesired branching of the peptide chain.[13] Therefore, for SPPS, it is crucial to use ornithine derivatives where the side-chain amino group is also protected. This leads to the strategic use of orthogonally protected ornithine building blocks.

Orthogonal Protection Strategy: The Power of Fmoc-Orn(Boc)-OH

To achieve precise control over peptide synthesis, especially for complex structures, an orthogonal protection strategy is employed. This involves using protecting groups for the α-amino and side-chain functionalities that can be removed under different chemical conditions.[2][14] A premier example of this is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) , a workhorse reagent in modern Fmoc-based SPPS.[2][4]

In this molecule:

-

The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

The δ-amino group of the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

This orthogonality is the cornerstone of its utility.[2][15] The Fmoc group can be cleaved with a mild base (e.g., 20% piperidine in DMF) to allow for peptide chain elongation, leaving the Boc group on the ornithine side chain completely intact.[4][15] Conversely, the Boc group is stable to these basic conditions but can be selectively removed with acid, which is typically done at the end of the synthesis or for specific on-resin modifications.[2][4]

Caption: Orthogonal deprotection of Fmoc-Orn(Boc)-OH.

Advanced Applications in Drug Discovery and Development

The strategic use of orthogonally protected ornithine allows for the synthesis of peptides with enhanced therapeutic properties.

Synthesis of Cyclic Peptides

Cyclization is a powerful strategy to improve peptide stability against enzymatic degradation and to constrain the peptide into a bioactive conformation.[4] The ornithine side chain is frequently used to form lactam bridges. Using Fmoc-Orn(Boc)-OH, a linear peptide can be assembled on a solid support. After assembly, the Boc group on the ornithine side chain can be selectively removed on-resin, and the now-free δ-amino group can be coupled with the C-terminal carboxyl group to form a stable cyclic peptide.[4][16]

Case Study: Synthesis of Gramicidin S

Gramicidin S is a cyclic decapeptide antibiotic containing two ornithine residues. Its synthesis is a classic example showcasing the utility of protected ornithine. The linear precursor is assembled on a resin, and then the side-chain protecting groups of the ornithine residues are removed to allow for on-resin cyclization, forming the bioactive cyclic structure.[2]

Conjugation and Labeling

The δ-amino group of ornithine provides a convenient handle for attaching other molecules to the peptide, such as fluorescent labels, cytotoxic drugs for targeted delivery, or polymers like PEG to improve pharmacokinetic profiles.[4] The orthogonal protection strategy allows for the selective deprotection of the ornithine side chain to perform these conjugations without affecting the rest of the peptide.[1]

Experimental Protocol: Incorporation of Ornithine using Fmoc-Orn(Boc)-OH in SPPS

This protocol outlines the standard steps for incorporating an Fmoc-Orn(Boc)-OH residue into a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Boc Protected Compounds [pt.bzchemicals.com]

- 9. Boc-Orn-OH = 98 TLC 21887-64-9 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]

- 13. peptide.com [peptide.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Protected Boc-Ornithine Derivatives in Peptide Synthesis

This guide provides an in-depth exploration of Nα-tert-Butoxycarbonyl-L-ornithine (Boc-Orn-OH) and its side-chain protected derivatives, which are fundamental building blocks in modern peptide synthesis and drug discovery. We will delve into their chemical properties, structural nuances, and the strategic rationale behind their application, particularly focusing on the principle of orthogonal protection in Solid-Phase Peptide Synthesis (SPPS).

The Core Building Block: Nα-Boc-L-ornithine (Boc-Orn-OH)

Nα-Boc-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine where the alpha-amino group (Nα) is protected by a tert-butoxycarbonyl (Boc) group.[1] This foundational moiety serves as the entry point for incorporating ornithine into a peptide sequence using Boc-based synthesis strategies. The Boc group is acid-labile, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the alpha-amino group for subsequent amino acid coupling.[][3]

The key feature of ornithine is the presence of a primary amine on its side chain (the delta-amino group, Nδ). This functional group is nucleophilic and reactive. If left unprotected during peptide synthesis, it would compete with the Nα-amino group in coupling reactions, leading to undesired side products and branched peptide chains. Therefore, while Boc-Orn-OH is the parent compound, its direct use is limited to specific applications where the Nδ-amine is intended to remain free for post-synthetic modifications. In most sequential peptide syntheses, a derivative with a protected side chain is required.

Chemical Structure and Identifiers

The core structure of Nα-Boc-L-ornithine is central to its function. The chiral center at the alpha-carbon maintains the L-configuration typical of natural amino acids.[1]

Diagram: Chemical Structure of Nα-Boc-L-ornithine (Boc-Orn-OH)

Caption: Structure of Nα-Boc-L-ornithine.

Physicochemical Properties

A summary of the key quantitative data for Boc-Orn-OH provides a clear reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 21887-64-9 | [1][4] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 207-208 °C | [5] |

| Optical Activity | [α]/D +24.0 ± 2.0° (c=1 in methanol) | [1] |

| Solubility | Soluble in organic solvents like methanol, DMSO, and ethyl acetate. | [1][4] |

| SMILES String | NCCCC(O)=O | |

| IUPAC Name | (2S)-5-Amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | [1] |

The Principle of Orthogonal Protection in Ornithine Chemistry

The true versatility of Boc-Orn-OH is realized through the protection of its Nδ-amino group. The concept of "orthogonal protection" is paramount here. It involves using multiple protecting groups in a single molecule, where each group can be removed by a specific chemical reaction without affecting the others.[6][7] This allows for precise, stepwise chemical manipulations.

For ornithine derivatives, the Nα-Boc group is acid-labile. The choice of protecting group for the Nδ side chain dictates the synthetic strategy. The most common choices are the base-labile Fmoc group, the hydrogenolysis-labile Z group, and the acid-labile Boc group.

Diagram: Orthogonal Protection Concept

Caption: Orthogonal deprotection allows selective chemical steps.

Key Side-Chain Protected Boc-Ornithine Derivatives

Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH)

This derivative is a cornerstone of modern peptide chemistry, enabling what is known as an "inverted" protection strategy where the typically side-chain-bound Boc group is at the Nα-terminus and the typically Nα-bound Fmoc group is on the side chain.[8][9]

-

Nα-Boc Group: Removed with strong acid (e.g., TFA).[8]

-

Nδ-Fmoc Group: Removed with a mild base (e.g., piperidine in DMF).[6]

This orthogonality is invaluable for synthesizing complex structures like cyclic peptides. The linear peptide can be assembled on-resin using standard Boc-SPPS. Then, the Nδ-Fmoc group can be selectively removed on-resin, exposing the side-chain amine for cyclization with the C-terminal carboxyl group or another side chain.[6]

| Property | Value | Source(s) |

| CAS Number | 150828-96-9 | [10] |

| Molecular Formula | C₂₅H₃₀N₂O₆ | [10] |

| Molecular Weight | 454.52 g/mol |

Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH)

Here, the side chain is protected by the benzyloxycarbonyl (Z or Cbz) group.

-

Nα-Boc Group: Removed with strong acid (e.g., TFA).[11]

-

Nδ-Z Group: Stable to both acid and base but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[11][12]

This combination is useful when both acid- and base-labile groups must be avoided for side-chain deprotection. It is a classic protection scheme that remains relevant for solution-phase synthesis and for peptides containing functionalities sensitive to piperidine.[11]

| Property | Value | Source(s) |

| CAS Number | 2480-93-5 | [13] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [13] |

| Molecular Weight | 366.41 g/mol | [13] |

Nα,Nδ-di-Boc-L-ornithine (Boc-Orn(Boc)-OH)

In this case, both amino groups are protected by acid-labile Boc groups.[14] While they are chemically identical, a slight difference in steric hindrance can sometimes allow for partial or selective deprotection under very carefully controlled, mildly acidic conditions. However, its primary utility lies in scenarios where complete deprotection of both ornithine amines is desired simultaneously during the final TFA cleavage step. This is advantageous when the final peptide requires free ornithine residues for their basicity or for subsequent global modifications.

| Property | Value | Source(s) |

| CAS Number | 57133-29-6 | [14] |

| Molecular Formula | C₁₅H₂₈N₂O₆ | [14] |

| Molecular Weight | 332.39 g/mol | [14] |

Application in Drug Development and Peptide Synthesis

The choice of ornithine derivative is dictated by the final target molecule.

-

Enhanced Stability: Incorporating D-amino acid versions, such as Nα-Boc-D-Ornithine derivatives, can enhance peptide resistance to proteolytic degradation, thereby increasing their in-vivo half-life.[]

-

Peptide-Drug Conjugates (PDCs): The ornithine side chain provides a convenient handle for conjugating drugs, imaging agents, or targeting moieties after selective deprotection.[]

-

Bioactive Peptides: Ornithine's side chain is positively charged at physiological pH, making it a common substitute for arginine or lysine to modulate receptor binding, cell penetration, or antimicrobial activity.[7]

Diagram: Workflow for Incorporating Boc-Orn(Fmoc)-OH in SPPS

Sources

- 1. Buy Boc-Orn-OH | 21887-64-9 [smolecule.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]

- 5. Boc-Orn-OH | CAS#:21887-64-9 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Boc-Orn(Z)-OH = 98.0 TLC 2480-93-5 [sigmaaldrich.com]

- 14. Boc-orn(boc)-OH | C15H28N2O6 | CID 7015803 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of N-α-tert-Butyloxycarbonyl-L-ornithine: An In-depth Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-tert-butyloxycarbonyl-L-ornithine (Nα-Boc-L-ornithine) is a pivotal building block in contemporary peptide synthesis and the development of peptidomimetic drugs. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino function of L-ornithine allows for the selective elaboration of its δ-amino group, a critical step in the construction of complex peptides, cyclic structures, and various therapeutic agents. This technical guide provides an in-depth exploration of the synthetic methodologies for preparing Nα-Boc-L-ornithine, with a focus on the principles of chemoselectivity, detailed experimental protocols, and practical insights for process optimization. We will delve into the mechanistic underpinnings of selective N-α protection, present a comparative analysis of prevalent synthetic routes, and offer a comprehensive guide to the characterization and purification of the final product.

Introduction: The Strategic Importance of Nα-Boc-L-ornithine

L-Ornithine, a non-proteinogenic α-amino acid, is a versatile precursor in medicinal chemistry and drug discovery. Its side chain, terminating in a primary amine, provides a valuable handle for chemical modification, including lactamization to form cyclic peptides, conjugation to carrier molecules, or the introduction of pharmacophoric elements. The successful synthesis of ornithine-containing peptides hinges on a robust protecting group strategy that can differentiate between the α- and δ-amino groups.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection, prized for its stability under a wide range of reaction conditions and its facile cleavage under mildly acidic conditions.[1] The selective installation of a Boc group at the α-amino position of L-ornithine yields Nα-Boc-L-ornithine, a key intermediate that leaves the δ-amino group available for subsequent chemical transformations.[2][3] This strategic protection is fundamental to the synthesis of orthogonally protected derivatives such as Nα-Boc-Nδ-Fmoc-L-ornithine and Nα-Boc-Nδ-Cbz-L-ornithine, which are indispensable reagents in solid-phase peptide synthesis (SPPS).[4][5]

This guide will provide a detailed examination of the synthetic pathways to Nα-Boc-L-ornithine, empowering researchers to make informed decisions in their synthetic endeavors.

The Cornerstone of Selectivity: Mechanistic Insights into N-α Protection

The primary challenge in the synthesis of Nα-Boc-L-ornithine lies in achieving selective acylation of the α-amino group in the presence of the nucleophilic δ-amino group. This selectivity is governed by the difference in the basicity (and therefore nucleophilicity) of the two amino groups, which is reflected in their respective pKa values. The α-amino group of ornithine has a pKa of approximately 9.2, while the δ-amino group is more basic, with a pKa of around 10.8.

This pKa differential is the key to achieving selective N-α protection. By carefully controlling the pH of the reaction medium, it is possible to maintain the more basic δ-amino group in its protonated, non-nucleophilic ammonium form (R-NH3+), while a significant portion of the α-amino group remains in its free, nucleophilic state (R-NH2).

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O).[5] The reaction proceeds via nucleophilic attack of the free amino group on one of the carbonyl carbons of Boc₂O.

By maintaining the reaction pH in a range where the α-amino group is sufficiently deprotonated to be nucleophilic, while the δ-amino group remains largely protonated, selective N-α acylation can be achieved. Typically, a pH between 9.5 and 10.5 is optimal for this transformation. At lower pH values, the α-amino group is also significantly protonated, leading to a sluggish or incomplete reaction. Conversely, at higher pH values (above 11), the δ-amino group becomes deprotonated and competes with the α-amino group for the acylating agent, leading to the formation of di-Boc-L-ornithine and a decrease in the yield of the desired mono-protected product.

Synthetic Methodologies: A Practical Guide

The most widely employed method for the synthesis of Nα-Boc-L-ornithine involves the direct, pH-controlled acylation of L-ornithine hydrochloride with di-tert-butyl dicarbonate in a mixed aqueous-organic solvent system.

pH-Controlled Direct Acylation of L-Ornithine

This method leverages the pKa difference between the two amino groups to achieve selective N-α protection.

Experimental Protocol:

-

Dissolution of Starting Material: L-Ornithine monohydrochloride is dissolved in a mixture of water and a water-miscible organic solvent, such as 1,4-dioxane or tert-butanol. The organic solvent aids in the solubility of the di-tert-butyl dicarbonate.

-

pH Adjustment: The pH of the solution is carefully adjusted to the optimal range (typically 9.5-10.5) by the dropwise addition of an aqueous base, such as sodium hydroxide or sodium carbonate. Continuous pH monitoring is crucial at this stage.

-

Addition of Acylating Agent: A solution of di-tert-butyl dicarbonate in the same organic solvent is added portion-wise to the reaction mixture while maintaining the pH within the desired range. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Product Isolation:

-

The reaction mixture is first washed with a nonpolar organic solvent, such as hexane or diethyl ether, to remove any unreacted di-tert-butyl dicarbonate and tert-butanol byproduct.

-

The aqueous layer is then carefully acidified to a pH of 2-3 with a dilute acid, such as cold 1 M hydrochloric acid or a potassium bisulfate solution. This step protonates the remaining free amino group and the carboxylate, causing the Nα-Boc-L-ornithine to precipitate out of the solution.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Causality Behind Experimental Choices:

-

Mixed Solvent System: The use of a water/organic solvent mixture is essential to dissolve both the polar L-ornithine hydrochloride and the nonpolar di-tert-butyl dicarbonate, ensuring a homogeneous reaction environment.

-

Strict pH Control: As discussed in the mechanistic section, maintaining the pH in the narrow optimal range is the most critical parameter for achieving high selectivity for N-α protection.

-

Acidification for Precipitation: The isoelectric point of Nα-Boc-L-ornithine is in the acidic range. By adjusting the pH to this point, the solubility of the product in the aqueous medium is minimized, leading to its precipitation and facilitating its isolation.

Comparative Analysis of Synthetic Routes

While the pH-controlled direct acylation is the most common method, other strategies have been explored. A brief comparison is provided below:

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield | Purity |

| pH-Controlled Direct Acylation | L-Ornithine HCl | Boc₂O, NaOH, Dioxane/Water | High selectivity, readily available reagents, scalable. | Requires careful pH monitoring, potential for di-protection if pH is not controlled. | 70-85% | >98% |

| Copper Chelation Method | L-Ornithine | Cu(II) salt, Boc₂O | Excellent for Nδ-protection, high yields. | Primarily used for Nδ-protection, requires additional steps for copper removal. | N/A for Nα | N/A for Nα |

Note: The copper chelation method is primarily employed for the synthesis of Nδ-Boc-L-ornithine. In this method, the α-amino and carboxylate groups of ornithine form a complex with a copper(II) ion, effectively blocking the α-amino group and directing the acylation to the δ-amino group. While not a direct route to Nα-Boc-L-ornithine, it serves as an important counterpoint in demonstrating the principles of selective protection in diamino acids.

Characterization and Quality Control

The identity and purity of the synthesized Nα-Boc-L-ornithine should be confirmed using a combination of analytical techniques.

| Property | Typical Value/Observation |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 204-206 °C[2] |

| Optical Rotation | [α]²⁰D +19.5° (c=1, H₂O) |

| ¹H NMR (D₂O) | δ 1.45 (s, 9H, C(CH₃)₃), 1.6-1.9 (m, 4H, β-CH₂ and γ-CH₂), 3.0 (t, 2H, δ-CH₂), 3.9 (t, 1H, α-CH) |

| ¹³C NMR (D₂O) | δ 24.5, 28.1, 39.2, 54.1, 81.5, 157.9, 175.4 |

| Mass Spectrometry (ESI+) | m/z 233.1 [M+H]⁺, 255.1 [M+Na]⁺ |

| Purity (HPLC) | ≥98%[2] |

Conclusion and Future Perspectives

The synthesis of Nα-Boc-L-ornithine via pH-controlled direct acylation of L-ornithine remains a robust and reliable method for obtaining this critical building block for peptide synthesis. A thorough understanding of the underlying principles of pKa-based selectivity is paramount to achieving high yields and purity. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers in both academic and industrial settings.

Future advancements in this field may focus on the development of enzymatic or catalytic methods for even more selective and environmentally benign N-α protection of diamino acids. However, the classical pH-controlled approach described herein is expected to remain a mainstay in the synthetic chemist's toolbox for the foreseeable future.

References

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

-

Chem-Impex. (n.d.). Nα-Boc-L-ornithine. Retrieved from [Link]

-

Chem-Impex. (n.d.). Nα-Boc-Nδ-Fmoc-L-ornithine. Retrieved from [Link]

- Organic Syntheses. (1988). N-tert-Butoxycarbonyl-L-phenylalanine. Coll. Vol. 6, p.418; Vol. 57, p.45.

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

- Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(2), 283-289.

- Hanson, R. L., et al. (2011). Enzymatic preparation of 5-hydroxy-L-proline, N-Cbz-5-hydroxy-L-proline, and N-Boc-5-hydroxy-L-proline from (α-N-protected)-L-ornithine using a transaminase or an amine oxidase. Enzyme and Microbial Technology, 48(6-7), 445-453.

- Kuritsyn, L. V., Kalinina, N. V., & Kochetova, L. B. (2012). Effect of pH on the Reactivity of Dipeptides and α-Amino Acids in the N-Acylation. Russian Journal of General Chemistry, 82(11), 1836-1839.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable syntheses of n α-benzyloxycarbonyl-l-ornithine and of n α-(9-fluorenylmethoxy)carbonyl-l-ornithinee. Retrieved from [Link]

- Der Pharma Chemica. (2011).

-

Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]

Sources

- 1. pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Application of Boc-anhydride [en.highfine.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of N-α-Boc-L-ornithine (Boc-Orn-OH) Powder

Introduction: The Significance of Boc-Orn-OH in Pharmaceutical Development

N-α-Boc-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase and solution-phase peptide synthesis, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The physical properties of the Boc-Orn-OH raw material—a white to off-white crystalline powder—are not merely data points; they are critical determinants of its behavior in chemical reactions and formulation processes. A thorough characterization of these properties is paramount for ensuring reproducibility, stability, and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).

Core Physical and Chemical Properties

A foundational understanding of Boc-Orn-OH begins with its key physical and chemical identifiers.

| Property | Value | Source(s) |

| Molecular Formula | C10H20N2O4 | |

| Molecular Weight | 232.28 g/mol | |

| CAS Number | 4025-74-3 | |

| Appearance | White to off-white crystalline powder/solid | |

| Purity | Typically >98.0% (HPLC) |

Thermal and Physicochemical Characteristics

The thermal behavior and solubility of Boc-Orn-OH are pivotal for its handling, storage, and application in synthesis.

| Property | Value | Significance in Drug Development | Source(s) |

| Melting Point | 245-250 °C | A high melting point suggests a stable crystalline lattice. A narrow range is indicative of high purity. This property is crucial for downstream processing and stability assessments. | |

| Solubility | Soluble in DMSO and Methanol. Not soluble in water. | Solubility dictates the choice of solvent systems for reactions, purification, and formulation. Poor aqueous solubility can impact bioavailability in certain delivery systems. | |

| Optical Rotation | [α]D20: -6.0° to -8.0° (c=1 in methanol) | Confirms the stereochemical identity (L-enantiomer) and purity of the material. Enantiomeric purity is a critical quality attribute for APIs to ensure specific biological activity and prevent off-target effects. | |

| Storage | Recommended at -20°C, desiccated | Indicates the need for controlled storage conditions to prevent degradation over time. Long-term stability is essential for maintaining the quality of the starting material. |

The Importance of Solid-State Characterization

The solid-state properties of an API can significantly influence its bioavailability, stability, and manufacturability. For a crystalline powder like Boc-Orn-OH, understanding its solid-state behavior is non-negotiable. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for a comprehensive characterization.

Polymorphism: The Hidden Variable

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Identifying and controlling the polymorphic form of Boc-Orn-OH is critical to ensure consistent performance.

Caption: Workflow for Solid-State Characterization of Boc-Orn-OH.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust characterization of Boc-Orn-OH powder.

Determination of Melting Point by Differential Scanning calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point and can reveal other thermal events like phase transitions.

-

Methodology:

-

Accurately weigh 2-5 mg of Boc-Orn-OH powder into an aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow versus temperature to determine the onset and peak of the melting endotherm.

-

-

Causality: A sharp endotherm at a specific temperature range confirms the melting point and indicates a high degree of crystalline purity. Multiple peaks could suggest the presence of polymorphs or impurities.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material.

-

Methodology:

-

Weigh 5-10 mg of Boc-Orn-OH powder into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

-

Causality: The temperature at which significant mass loss occurs indicates the onset of thermal decomposition. This data is critical for defining safe handling and processing temperatures.

Crystalline Structure Analysis by Powder X-Ray Diffraction (PXRD)

-

Principle: PXRD is a non-destructive technique that provides information about the crystalline structure of a material. The resulting diffraction pattern is a unique fingerprint of a specific crystalline form.

-

Methodology:

-

Pack the Boc-Orn-OH powder into a sample holder.

-

Mount the sample in the diffractometer.

-

Expose the sample to a monochromatic X-ray beam.

-

Scan a range of 2θ angles and record the intensity of the diffracted X-rays.

-

-

Causality: The resulting diffractogram can be used to identify the crystalline form of Boc-Orn-OH. Comparing the diffractograms of different batches can ensure consistency of the solid form. This is the definitive method for identifying and distinguishing between polymorphs.

Caption: Integrated approach to physical characterization.

Conclusion

The physical properties of Boc-Orn-OH powder are not static data points but are intrinsically linked to its performance in research and development. A comprehensive understanding and rigorous characterization of its thermal behavior, solubility, and solid-state properties are essential for any scientist working with this vital compound. By employing a multi-technique approach as outlined in this guide, researchers can ensure the quality, consistency, and reliability of their work, from the laboratory bench to potential clinical applications.

References

-

PubChem. (n.d.). Boc-L-ornithine. Retrieved from [Link]

-

Chem-agora.com. (n.d.). N-α-Boc-L-ornithine. Retrieved from [Link]

-

Bachem. (n.d.). N-α-Boc-L-ornithine. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Physicochemical properties and solid-state characterization of amino acids. Retrieved from [Link]

-

ScienceDirect. (2019). Characterization of the solid-state: a review for the pharmaceutical industry. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). The Importance of Solid-State Characterization for Pharmaceutical Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Polymorphism in Pharmaceuticals. Retrieved from [Link]

A Technical Guide to Nα-Boc-L-ornithine (Boc-Orn-OH): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-Orn-OH in Peptide Science

Nα-Boc-L-ornithine (Boc-Orn-OH) is a pivotal building block in the field of peptide chemistry and drug discovery. As a derivative of the non-proteinogenic amino acid L-ornithine, it offers a unique side-chain functionality that is instrumental in the synthesis of complex peptide architectures. The strategic placement of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group allows for its seamless integration into established solid-phase peptide synthesis (SPPS) workflows, particularly those employing the Boc/Bzl protection strategy[1][2]. This guide provides an in-depth exploration of the physicochemical properties of Boc-Orn-OH, detailed protocols for its application in peptide synthesis, and an overview of its role in the development of novel therapeutics.

Physicochemical Properties of Boc-Orn-OH

A thorough understanding of the physicochemical properties of Boc-Orn-OH is fundamental to its effective use in the laboratory. The compound is typically a white to off-white crystalline powder, soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF)[].

| Property | Value | Source(s) |

| Molecular Formula | C10H20N2O4 | [4][5][6][7][8] |

| Molecular Weight | 232.28 g/mol | [4][5][9] |

| CAS Number | 21887-64-9 | [4][5][6][9] |

| Appearance | White to off-white powder | [][7] |

| Purity | ≥ 98% (TLC), ≥ 99% (HPLC) | [7] |

| Storage | Room Temperature | [7] |

It is crucial to distinguish Nα-Boc-L-ornithine from its di-protected counterpart, Nα,Nδ-di-Boc-L-ornithine (Boc-Orn(Boc)-OH), which has a molecular formula of C15H28N2O6 and a molecular weight of 332.39 g/mol [10]. The presence of a second Boc group on the side chain of the latter significantly alters its chemical behavior and applications.

Caption: Workflow for the incorporation of Boc-Orn-OH in Boc-SPPS.

Analytical Characterization of Ornithine-Containing Peptides

Following synthesis and cleavage from the resin, the purity and identity of the ornithine-containing peptide must be confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry are the primary analytical techniques employed for this purpose.

-

HPLC Analysis: Reversed-phase HPLC is commonly used to assess the purity of the synthesized peptide. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to separate the target peptide from impurities and deletion sequences.[11] The retention time of the peptide is dependent on its overall hydrophobicity.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are employed to ionize the peptide for mass analysis.[9] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the ornithine residue.[6][12] Interestingly, the presence of an ornithine residue can lead to a characteristic fragmentation pattern known as the "ornithine effect," which involves the formation of a cyclic lactam and can be used to selectively cleave the peptide backbone at the ornithine residue.[9][12]

Applications in Drug Discovery and Development

The incorporation of ornithine into peptide sequences can confer several advantageous properties, making it a valuable tool in drug discovery. Ornithine can be used to:

-

Introduce a site for cyclization: The side-chain amino group of ornithine can be used to form a lactam bridge with a C-terminal carboxylic acid, leading to the formation of a cyclic peptide. Cyclization can enhance the metabolic stability, receptor affinity, and bioavailability of peptides.

-

Serve as a precursor for other amino acids: The ornithine side chain can be chemically modified to introduce other functionalities or to convert it into other amino acids, such as arginine.[5][13]

-

Enhance therapeutic properties: Ornithine-containing peptides have been investigated for a range of therapeutic applications, including as antimicrobial agents and for the treatment of metabolic disorders.[][14][15] For example, ornithine supplementation has been explored for its potential to reduce ammonia levels in hepatic encephalopathy.[][14]

Conclusion

Nα-Boc-L-ornithine is a versatile and indispensable reagent in the synthesis of peptides with unique structural and functional properties. Its compatibility with standard Boc-SPPS protocols, coupled with the diverse applications of the resulting ornithine-containing peptides, underscores its importance in both academic research and the pharmaceutical industry. A thorough understanding of its properties and the methodologies for its use, as outlined in this guide, is essential for scientists and researchers seeking to leverage the full potential of this valuable amino acid derivative in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). Boc-orn(boc)-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 21887-64-9 Boc-Orn-OH. Retrieved from [Link]

- Reid, G. E., & O'Hair, R. A. J. (2002). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 13(6), 676–685.

-

Aapptec. (n.d.). Boc-Orn-OH [21887-64-9]. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- Kuyama, H., Nakajima, C., Nakazawa, T., & Nishimura, O. (2010). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 2(11), 1792-1798.

-

LifeTein. (2025, March 27). Unusual Amino Acids: Ornithine. LifeTein Peptide Blog. Retrieved from [Link]

-

Helix Chromatography. (n.d.). HPLC Methods for analysis of Ornithine. Retrieved from [Link]

- Zhang, Y., et al. (2023). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. International Journal of Molecular Sciences, 24(15), 12189.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical reviews, 109(6), 2455-2504.

-

Steinbacher, S., et al. (2019). Detection of citrulline or ornithine as constituents of CGP by HPLC analysis. ResearchGate. Retrieved from [Link]

- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis with Boc-Orn(Z)-OH: A Comprehensive Guide. Retrieved from [Link]

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Ortega, M. A., et al. (2021). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families.

-

Semantic Scholar. (n.d.). Boc-SPPS: Compatible Linker for the Synthesis of Peptide o-Aminoanilides. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sci-hub.red [sci-hub.red]

- 6. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. peptide.com [peptide.com]

- 9. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lifetein.com [lifetein.com]

- 15. Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Optical Rotation of Nα-Boc-L-ornithine for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and peptide synthesis, the stereochemical integrity of building blocks is paramount. Nα-Boc-L-ornithine, a cornerstone amino acid derivative, is no exception. Its specific three-dimensional arrangement is critical to the final bioactivity and safety of novel therapeutics.[1][2] This in-depth guide provides a technical overview of the optical rotation of Nα-Boc-L-ornithine, its measurement, and its significance in ensuring enantiomeric purity for research and pharmaceutical applications.

The Foundational Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, these mirror-image isomers, can exhibit profoundly different physiological effects.[3] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines requiring the thorough characterization of stereoisomeric drugs.[3][4][5] These guidelines emphasize the need to understand the absolute stereochemistry of chiral compounds early in the drug development process.[3] Optical rotation measurement is a primary and accessible technique for confirming the enantiomeric identity of chiral molecules like Nα-Boc-L-ornithine.[6]

Understanding Optical Rotation

Optical activity is the phenomenon where a chiral compound rotates the plane of plane-polarized light.[7][8][9] The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized measure of this activity and is defined by the Biot-Savart law. It is dependent on several key factors:

-

Temperature: Changes in temperature can affect the conformation of the molecule and the solvent, thereby influencing the observed rotation.[10][11]

-

Wavelength of Light: The sodium D-line (589 nm) is the standard wavelength used for most polarimetric measurements.[7][8]

-

Solvent: The polarity and refractive index of the solvent can significantly impact the specific rotation.

-

Concentration: The observed rotation is directly proportional to the concentration of the chiral substance in the solution.[9]

-

Path Length: The distance the light travels through the sample also directly affects the observed rotation.[9]

For Nα-Boc-L-ornithine, the L-configuration dictates a specific direction of rotation, which is a critical quality control parameter.

Quantitative Data on the Optical Rotation of Ornithine Derivatives

The specific rotation of Nα-Boc-L-ornithine and its related derivatives is a key specification for ensuring the correct stereoisomer is being utilized. Below is a summary of reported values:

| Compound | Specific Rotation ([α]D20) | Conditions |

| Nα-Boc-L-ornithine | +5 ± 1º | c=1 in DMF [1] |

| Nα-Fmoc-Nδ-Boc-L-ornithine | -8 ± 2º | c=1 in DMF[12] |

| Nα-Boc-Nδ-Fmoc-L-ornithine | -4 ± 1.5º | c=1 in DMF[13] |

| Nα-Z-Nδ-Boc-L-ornithine | -2.5 to -3.0º | c=4 in MeOH[14] |

| Nα-(tert-Butoxycarbonyl)-Nδ-benzyloxycarbonyl-L-ornithine | -3° | c=1, in Acetic Acid[15] |

Note: The sign (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory). The conditions specify the concentration (c) in g/100mL and the solvent.

Experimental Protocol for Measuring the Optical Rotation of Nα-Boc-L-ornithine

The following is a detailed, step-by-step methodology for the accurate determination of the optical rotation of Nα-Boc-L-ornithine. This protocol is designed to be a self-validating system, ensuring the integrity and reproducibility of the results.

I. Instrumentation and Materials

-

Polarimeter: Calibrated and validated according to manufacturer specifications.

-

Sodium Lamp: Or other light source providing monochromatic light at 589 nm.

-

Polarimeter Cell: 1 dm path length, clean and free of scratches.

-

Volumetric Flask: Class A, 10 mL.

-

Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

-

Nα-Boc-L-ornithine: High purity standard.

-

Solvent: Dimethylformamide (DMF), HPLC grade or equivalent.

II. Experimental Workflow

Caption: Workflow for the determination of the optical rotation of Nα-Boc-L-ornithine.

III. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of Nα-Boc-L-ornithine using a calibrated analytical balance.

-

Quantitatively transfer the weighed sample to a 10 mL Class A volumetric flask.

-

Add a portion of DMF to dissolve the sample completely.

-

Carefully dilute the solution to the 10 mL mark with DMF.

-

Stopper the flask and invert it multiple times to ensure a homogeneous solution.

-

-

Polarimeter Calibration and Measurement:

-

Ensure the polarimeter is turned on and the sodium lamp is stabilized.

-

Calibrate the instrument by taking a reading with a blank solution (pure DMF) in the polarimeter cell. The reading should be zero.

-

Rinse the polarimeter cell with a small amount of the prepared Nα-Boc-L-ornithine solution.

-

Carefully fill the cell with the sample solution, ensuring that no air bubbles are trapped in the light path.

-

Place the filled cell into the sample compartment of the polarimeter.

-

Record the observed rotation (α_obs). Take multiple readings and calculate the average to minimize random error.

-

-

Calculation of Specific Rotation:

-

Calculate the concentration (c) of the solution in g/100 mL. For example, if 100 mg (0.1 g) was dissolved in 10 mL, the concentration is 1 g/100 mL.

-

The path length (l) is the length of the polarimeter cell in decimeters (dm). A standard cell is 1 dm long.

-

Calculate the specific rotation using the formula: [α]_D^20 = α_obs / (l × c) (Assuming the measurement is performed at 20°C with the sodium D-line).

-

Causality Behind Experimental Choices

The choice of DMF as a solvent is critical as it is specified in many commercial product data sheets for Nα-Boc-L-ornithine.[1] Using the same solvent allows for direct comparison with established values. The use of Class A volumetric glassware and a calibrated analytical balance is essential for minimizing errors in concentration, which directly impacts the accuracy of the final specific rotation value. Rinsing the polarimeter cell with the sample solution before filling prevents dilution of the sample with any residual solvent from cleaning.

Enantiomeric Purity and its Determination

While specific rotation is a powerful tool for identifying the correct enantiomer, it is also used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.[16][17][18] The enantiomeric excess is a measure of the excess of one enantiomer over the other in a mixture.[17][18] The optical purity, determined by polarimetry, is often used as a proxy for enantiomeric excess.[17][18]

The formula to calculate optical purity is:

Optical Purity (%) = ([α]_observed / [α]_pure) × 100

A sample with an observed specific rotation that is lower than the value for the pure enantiomer indicates the presence of the other enantiomer.[17] However, it is important to note that for a definitive determination of enantiomeric purity, especially for regulatory submissions, a second, more specific method such as chiral HPLC is often required.[3][19]

Conclusion

The optical rotation of Nα-Boc-L-ornithine is a critical parameter that confirms its stereochemical identity and is a primary indicator of its enantiomeric purity. For researchers and professionals in drug development, a thorough understanding and precise measurement of this property are indispensable for ensuring the quality, efficacy, and safety of the final product. Adherence to rigorous experimental protocols and an appreciation for the factors influencing optical rotation are hallmarks of sound scientific practice in the synthesis and application of chiral molecules.

References

-

The Significance of Chirality in Drug Design and Development. PMC - PubMed Central. [Link]

-

Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]

-

Optical Rotation and Enantiomeric Purity. CSBSJU. [Link]

-

FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. [Link]

-

Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]

-

Development of New Stereoisomeric Drugs May 1992. FDA. [Link]

-

Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

-

Enantiomeric Purity. Chemistry LibreTexts. [Link]

-

Is optical rotation for a chiral molecule constant, or does it evolve through time?. Quora. [Link]

-

Optical Activity. Chemistry LibreTexts. [Link]

-

Optical Activity. KPU Pressbooks. [Link]

-

Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]

-

FDA's policy statement for the development of new stereoisomeric drugs. PubMed. [Link]

-

Specific Rotation and Observed Rotation Calculations in Optical Activity. YouTube. [Link]

-

Optical rotation. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Nalpha-(tert-Butoxycarbonyl)-Ndelta-benzyloxycarbonyl-L-ornithine | 2480-93-5 | TCI AMERICA [tcichemicals.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. idc-online.com [idc-online.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Use of Boc-Orn(Z)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Strategic Role of Ornithine in Peptide Synthesis

Ornithine, a non-proteinogenic amino acid, serves as a versatile and critical building block in the design of novel peptide therapeutics and research tools.[1] Its side chain, featuring a terminal primary amine, provides a unique handle for introducing structural modifications such as lactam bridges for cyclization, which can significantly enhance peptide stability, bioactivity, and conformational rigidity.[1] Furthermore, this functional group is an ideal site for the attachment of labels, cytotoxic payloads, or other molecular conjugates.[2] The successful incorporation of ornithine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a robust and precise protecting group strategy. This guide focuses on the application of Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH), a cornerstone reagent for introducing ornithine residues using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme.[3][4]

The Boc/Bzl strategy employs the acid-labile Boc group for temporary protection of the α-amino group and more acid-stable protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group, for "permanent" side-chain protection.[5][6] The Z group on the ornithine side chain is stable to the moderately acidic conditions used for Boc removal (typically trifluoroacetic acid, TFA) but can be cleaved during the final, harsh acidolytic cleavage step (e.g., with anhydrous hydrogen fluoride, HF).[2] This graduated lability is the foundation of the Boc-SPPS methodology, allowing for the controlled, stepwise assembly of the peptide chain.[5]

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective use of Boc-Orn(Z)-OH in Boc-SPPS, covering the underlying chemistry, detailed experimental protocols, and troubleshooting strategies.

Chemical Properties and Rationale for Use

Boc-Orn(Z)-OH is an ornithine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the δ-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group.[4] This dual-protection scheme is fundamental to its application in Boc-SPPS.

| Property | Description | Source(s) |

| Chemical Name | Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-L-ornithine | [3][7] |

| CAS Number | 2480-93-5 | [7][8] |

| Molecular Formula | C₁₈H₂₆N₂O₆ | [7] |

| Molecular Weight | 366.41 g/mol | [9] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMF | |

| α-Amino Protection | Boc (tert-butyloxycarbonyl): Labile to moderate acids (e.g., 50% TFA in DCM). Removed at every cycle. | [5][6] |

| δ-Amino Protection | Z (benzyloxycarbonyl): Stable to TFA. Requires strong acid (e.g., HF) or catalytic hydrogenation for removal. Cleaved during the final step. | [2] |

The causality behind this choice is rooted in the principle of graduated acid lability. The Boc group can be quantitatively removed in minutes using TFA without affecting the Z group or the benzyl-based ester linkage to the resin (in the case of Merrifield resin).[10] The Z group, conversely, remains intact throughout the entire synthesis, preventing unwanted branching at the ornithine side chain, and is only removed concurrently with other side-chain protecting groups and the resin linker during the final cleavage.[2]

Visualizing the Boc-SPPS Workflow for Ornithine Incorporation

The following diagram illustrates the core cyclical process of incorporating a Boc-Orn(Z)-OH residue into a growing peptide chain using the Boc-SPPS strategy.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for the manual incorporation of a single Boc-Orn(Z)-OH residue. The quantities are based on a 0.2 mmol synthesis scale.

Protocol 1: Standard Boc-SPPS Cycle for Boc-Orn(Z)-OH Incorporation

Materials:

-

Resin-bound peptide with a free N-terminal amine (post-neutralization) or Boc-protected N-terminus.

-

Boc-Orn(Z)-OH (3-4 equivalents)

-

Coupling Reagent (e.g., HBTU, 3-4 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

-

SPPS reaction vessel

Step 1: Resin Swelling (Initial Step)

-

Place the resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in the reaction vessel.

-

Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent.

Step 2: Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[10]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by IPA (2x) and DCM (3x) to remove residual acid.[10] The N-terminus is now a protonated ammonium salt (e.g., TFA salt).[11]

Step 3: Neutralization (Standard Protocol)

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more to ensure complete deprotonation to the free amine.[5]

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove excess DIEA and its salt.[6] The resin is now ready for coupling.

Step 4: Amino Acid Activation and Coupling

-

In a separate vessel, dissolve Boc-Orn(Z)-OH (e.g., 0.8 mmol, 4 eq.) and a coupling reagent like HBTU (e.g., 0.79 mmol, ~3.95 eq.) in a minimal amount of DMF.

-

Add DIEA (e.g., 1.6 mmol, 8 eq.) to the amino acid solution. Allow this pre-activation to proceed for 1-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated ("double coupling").[12]

Step 5: Washing

-

Once coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Final Cleavage and Deprotection (HF Method)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and volatile. It must only be handled by trained personnel in a specialized, HF-resistant apparatus within a properly functioning fume hood.[13][14]

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., p-cresol, anisole, thioanisole)

-

Anhydrous liquid Hydrogen Fluoride (HF)

-

Specialized HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Pre-Cleavage Preparation: The N-terminal Boc group of the final residue must be removed using the deprotection protocol (Step 2 above) prior to HF cleavage to avoid t-butylation side reactions.[15] Dry the peptide-resin thoroughly under vacuum.

-

Setup: Place the dried peptide-resin and a magnetic stir bar into the HF-resistant reaction vessel. Add the appropriate scavenger cocktail. A common choice for peptides containing Orn(Z) is anisole or a mixture of p-cresol and p-thiocresol.[15]

-

HF Distillation: Cool the reaction vessel in a dry ice/alcohol bath. Carefully distill the required amount of liquid HF into the vessel (typically 10 mL per gram of resin).[13]

-

Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. The HF simultaneously cleaves the peptide from the resin and removes the Z group from the ornithine side chain, along with other benzyl-based protecting groups.[13][16]

-

HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of inert gas or under vacuum, trapping the HF gas appropriately.[13]

-

Peptide Precipitation: Wash the remaining resin and crude peptide with a small amount of TFA to dissolve the peptide. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[17]

-

Collection and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting group byproducts.

-

Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by RP-HPLC.

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale | Source(s) |

| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The incoming Boc-Orn(Z)-OH is sterically blocked by the resin-bound peptide. | Double Couple: Drain the reaction solution and repeat the coupling step with fresh activated amino acid. This drives the reaction to completion. | [18] |

| Peptide Aggregation: The growing peptide chain collapses on the resin, making the N-terminus inaccessible. | Change Solvents: Switch to or add NMP or DMSO to the coupling solvent to disrupt secondary structures. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture. In Situ Neutralization: This method minimizes the time the peptide is in its aggregation-prone free-amine state. | [19] | |

| Low Final Yield | Premature Chain Cleavage: The benzyl ester linkage to Merrifield resin is slightly labile to repeated TFA treatments. | Use PAM Resin: For longer syntheses, use a Phenylacetamidomethyl (PAM) resin, which has a more acid-stable linker, reducing peptide loss during deprotection steps. | [10] |

| Side Product Formation during Cleavage | Alkylation by Carbocations: Cations generated from cleaved protecting groups (e.g., benzyl from the Z group) can modify sensitive residues like Trp or Met. | Use Scavengers: Always include scavengers like anisole, p-cresol, or thioanisole in the HF cleavage cocktail to trap reactive carbocations. | [10][15] |

| Ornithine Formation from Arginine: If the sequence also contains Arg(NO₂), this can be a side reaction during HF cleavage. | Use Arg(Tos): Use Boc-Arg(Tos)-OH instead of Boc-Arg(NO₂)-OH, as the tosyl group is less prone to this side reaction. | [18][20] | |

| Racemization | Over-activation/Strong Base: Prolonged activation times or the use of excess strong base can lead to epimerization at the α-carbon. | Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after the addition of DIEA. Use Additives: For carbodiimide-mediated couplings (e.g., DIC), always include an additive like HOBt or Oxyma Pure to suppress racemization. | [21][22] |

The Logic of Neutralization: Standard vs. In Situ

The neutralization step is critical; failure to completely convert the N-terminal ammonium salt to a free amine will prevent the subsequent coupling reaction.[11] Two main strategies exist:

-

Standard Neutralization: Involves discrete deprotection, washing, neutralization, and washing steps. This is robust but can be time-consuming. More importantly, the neutralized peptide-resin exists for a period before coupling, which can promote aggregation in "difficult" sequences.[19]

-

In Situ Neutralization: The neutralization and coupling steps are combined. The activated Boc-amino acid and the neutralization base (DIEA) are added simultaneously to the washed, protonated peptide-resin.[1][6] This approach minimizes the time the reactive free amine is exposed and can significantly improve coupling efficiency for aggregation-prone sequences by reducing the time the peptide is in its neutral, less-solvated state.[1][23]

Conclusion

The incorporation of ornithine using Boc-Orn(Z)-OH is a powerful and reliable method within the framework of Boc-SPPS. A thorough understanding of the underlying principles of graduated acid lability, careful execution of the cyclical deprotection-neutralization-coupling workflow, and the use of appropriate final cleavage conditions are paramount to success. By following the detailed protocols and leveraging the troubleshooting insights provided, researchers can confidently synthesize complex ornithine-containing peptides, paving the way for new discoveries in therapeutic development and biochemical research.

References

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180-193.

-

BenchChem. (2025). Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS). BenchChem.

-

BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

-

Sigma-Aldrich. Boc-Orn(Z)-OH Novabiochem. Merck.

-

Kent, S. B. H. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. ResearchGate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Peptide Synthesis Reagents: Focusing on the Utility of Boc-Orn(Z)-OH.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis with Boc-Orn(Z)-OH: A Comprehensive Guide.

-

BenchChem. (2025). Application Notes and Protocols for Cleavage and Deprotection of Peptides with Ornithine Residues. BenchChem.

-

BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling. BenchChem.

-

Nowick Laboratory, UCI Department of Chemistry. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

AAPPTec. SYNTHESIS NOTES. AAPPTec.

-

BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. BenchChem.

-

ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

-

Sigma-Aldrich. Boc-Orn(Z)-OH ≥98.0% (TLC). Merck.

-

Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2012). Organic Syntheses Procedure. Organic Syntheses.

-

Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 43(4), 307-314.

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

-

AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

-

AAPPTec. Boc-Orn(Z)-OH [2480-93-5]. AAPPTec.

-

Reddit user discussion. (2022). I'm stuck with α-amino Boc protection of ornithine and lysine. r/chemhelp.

-

ChemPep Inc. Boc-Orn(Z)-OH. ChemPep.

-

Sigma-Aldrich. Boc-Orn(Z)-OH. Merck.

-

AAPPTec. Boc-Orn(Fmoc)-OH [150828-96-9]. AAPPTec.

-

BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.

-

Fields, C. G., Loffet, A., Kates, S. A., & Fields, G. B. (1997). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Peptide Science, 43(5), 381-391.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

-

Sigma-Aldrich. Boc Resin Cleavage Protocol. Merck.

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 1-16.

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.

-

Der-Ghazarian, T., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(2), 345-354.

-

Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2015). Cleavage of synthetic peptides. Google Patents.

-

Advanced ChemTech. Cleaving peptides from Merrifield resin; TFMSA cleavage.

-

AAPPTec. Coupling Reagents. AAPPTec.

-

ACS GCI Pharmaceutical Roundtable. Cleavage from Resin.

-

Raut, S. (2020). Hf cleavage and deprotection from resins. SlideShare.

-

Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck.

Sources

- 1. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. Boc-Orn(Z)-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 16. researchgate.net [researchgate.net]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

- 21. bachem.com [bachem.com]

- 22. peptide.com [peptide.com]

- 23. researchgate.net [researchgate.net]

Application Notes & Protocols: Mastering Peptide Coupling with Boc-Orn(N)-OH Derivatives

Introduction: The Strategic Importance of Ornithine in Peptide Synthesis

In the landscape of peptide chemistry, the non-proteinogenic amino acid L-ornithine serves as a uniquely versatile building block. Its side chain, featuring a terminal primary amine, provides a strategic point for molecular modifications that are pivotal in modern drug discovery and biomaterial science. These modifications include the formation of lactam bridges for peptide cyclization, the attachment of fluorescent labels or cytotoxic payloads, and the creation of branched peptide structures.

To successfully incorporate ornithine into a growing peptide chain using a tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group, its side-chain δ-amino group must be temporarily masked with a separate, "orthogonal" protecting group. This leads to the use of Nα-Boc-Nδ-(protecting group)-L-ornithine, or Boc-Orn(N)-OH , derivatives. The core principle of an orthogonal protection strategy is the ability to selectively remove one protecting group under a specific set of chemical conditions without affecting another.[1][2] This precise control is the cornerstone of synthesizing complex, multi-functional peptides.

This guide provides a comprehensive overview of the principles, protocols, and best practices for the effective coupling of this compound derivatives in solid-phase peptide synthesis (SPPS), with a focus on explaining the chemical rationale behind each step to empower researchers in their experimental design.

Core Principles: Activating and Coupling this compound

The formation of a peptide (amide) bond is not a spontaneous reaction. It requires the chemical activation of the carboxylic acid of the incoming amino acid, in this case, this compound.[3] This activation converts the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain anchored to the solid support resin.

The Logic of Orthogonal Side-Chain Protection

The choice of the side-chain protecting group 'N' in this compound is dictated by the overall synthetic strategy. The key is that this group must remain stable during the repetitive acidic treatments (e.g., with trifluoroacetic acid, TFA) used to remove the Nα-Boc group at each cycle of peptide elongation.[4][] Two of the most widely used derivatives are:

-

Boc-Orn(Z)-OH : The benzyloxycarbonyl (Z or Cbz) group is stable to the acidic conditions of Boc removal. It is typically removed at the end of the synthesis during the final cleavage from the resin using strong acids like liquid hydrogen fluoride (HF) or by catalytic hydrogenolysis.[6][7]

-

Boc-Orn(Fmoc)-OH : The 9-fluorenylmethoxycarbonyl (Fmoc) group offers true orthogonality in a Boc-SPPS workflow. It is completely stable to acid but can be selectively cleaved using a mild base, such as 20% piperidine in DMF.[8][9] This allows for the unmasking of the ornithine side-chain amine while the peptide is still fully protected and attached to the resin, enabling site-specific modifications mid-synthesis.

The diagram below illustrates this critical concept of orthogonality.

Caption: Orthogonal deprotection of Boc-Orn(Fmoc)-OH.

A Comparative Overview of Coupling Reagents

The success of a coupling reaction hinges on the choice of activating agent. Modern peptide synthesis relies on highly efficient reagents that promote rapid amide bond formation while minimizing the risk of side reactions, most notably racemization.[3][10]

| Coupling Reagent Class | Examples | Mechanism of Action & Key Features |

| Carbodiimides | EDC·HCl, DIC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Requires an additive like HOBt or 6-Cl-HOBt to suppress racemization and prevent side reactions.[11] |